molecular formula C12H16ClNO2 B11996323 Ethyl 4-[(4-chlorophenyl)amino]butanoate

Ethyl 4-[(4-chlorophenyl)amino]butanoate

Cat. No.: B11996323
M. Wt: 241.71 g/mol
InChI Key: TXVBLNBZPIPGKG-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorophenyl)amino]butanoate is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 g/mol . Its structure features a butanoate ester chain linked to the nitrogen of a 4-chloroaniline group, which may make it a useful intermediate in organic synthesis and pharmaceutical research . The compound is characterized by the SMILES string CCOC(=O)CCCNC1=CC=C(C=C1)Cl . As with all research chemicals, this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data and handle this compound with appropriate personal protective equipment (PPE), including tightly fitting safety goggles and impervious gloves, in a well-ventilated place .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

ethyl 4-(4-chloroanilino)butanoate

InChI

InChI=1S/C12H16ClNO2/c1-2-16-12(15)4-3-9-14-11-7-5-10(13)6-8-11/h5-8,14H,2-4,9H2,1H3

InChI Key

TXVBLNBZPIPGKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNC1=CC=C(C=C1)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 4 4 Chlorophenyl Amino Butanoate

Strategic Design of Synthetic Routes to Ethyl 4-[(4-chlorophenyl)amino]butanoate

The effective synthesis of a target molecule relies on a well-designed synthetic plan. This process begins with a logical deconstruction of the molecule to identify readily available starting materials, a practice known as retrosynthetic analysis. amazonaws.com

Retrosynthetic Analysis for C-N and Ester Bond Formation

Retrosynthetic analysis of this compound identifies two primary disconnections that correspond to reliable and well-established chemical reactions. amazonaws.com

C-N Bond Disconnection: The bond between the nitrogen atom and the butanoate chain is a logical point for disconnection. This break suggests two primary synthons: a 4-chlorophenylamine synthon and an ethyl butanoate synthon bearing an electrophilic carbon at the C4 position. The corresponding real-world reagents would be 4-chloroaniline (B138754) and an ethyl butanoate derivative with a suitable leaving group (e.g., a halide) or an electrophilic carbonyl group (an aldehyde or ketone). This approach leads to strategies such as nucleophilic substitution or reductive amination. amazonaws.commasterorganicchemistry.com

Ester Bond Disconnection: The ester linkage (C-O bond between the carbonyl group and the ethoxy group) can also be disconnected. amazonaws.com This points to a carboxylic acid precursor, 4-[(4-chlorophenyl)amino]butanoic acid, and ethanol (B145695). This disconnection corresponds to a standard esterification reaction, which could be performed as the final step in the synthesis.

Based on this analysis, the most direct synthetic strategies involve forming the C-N bond between 4-chloroaniline and a C4-functionalized ethyl butanoate precursor.

Multistep Chemical Synthesis Approaches

Building upon the retrosynthetic analysis, several multistep pathways can be devised. A common and efficient approach involves a two-step sequence where a precursor molecule is first synthesized and then converted to the final product. For instance, a precursor like ethyl 4-(4-nitrophenyl)butyrate could be synthesized and subsequently reduced to form an amine, although this would yield ethyl 4-(4-aminophenyl)butyrate, a related but different compound. prepchem.com

More direct routes for the target compound, this compound, typically involve one of the following key C-N bond-forming strategies:

Reductive Amination: The reaction of 4-chloroaniline with a carbonyl-containing butanoate, such as ethyl 4-oxobutanoate (B1241810). libretexts.org

Nucleophilic Substitution: The reaction of 4-chloroaniline with an ethyl halobutanoate, such as ethyl 4-bromobutanoate. studymind.co.uklibretexts.org

These methods provide a direct and high-yielding pathway to the desired N-aryl aminobutanoate structure.

Carbon-Nitrogen Bond Formation in the Synthesis of N-Aryl Aminobutanoates

The formation of the carbon-nitrogen bond is the cornerstone of synthesizing this compound. Several robust methods are available for this transformation.

Amination Reactions with 4-Chloroaniline Derivatives

The introduction of the 4-chlorophenylamino moiety is achieved by using 4-chloroaniline as the nitrogen source. While modern methods like copper-catalyzed amination of aryl halides are powerful for creating C(aryl)-N bonds, the synthesis of the target molecule often relies on reactions where the amine acts as a nucleophile. nih.gov In these cases, 4-chloroaniline attacks an electrophilic butanoate derivative. The choice of the butanoate substrate and the reaction conditions are critical for achieving high selectivity and yield.

Reductive Amination Strategies for Amine Introduction

Reductive amination is a highly versatile and widely used method for forming C-N bonds that avoids the issue of over-alkylation common in direct alkylation of amines. masterorganicchemistry.com This process involves two main stages: the initial reaction between an amine and a carbonyl compound (aldehyde or ketone) to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. libretexts.org

For the synthesis of this compound, this strategy involves the reaction of 4-chloroaniline with ethyl 4-oxobutanoate. The reaction is carried out in the presence of a selective reducing agent that reduces the imine in preference to the ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used for this purpose. masterorganicchemistry.comlibretexts.org

Table 1: Example of Reductive Amination for this compound Synthesis

Reactant 1 Reactant 2 Reducing Agent Solvent Conditions Product

This table presents a representative example of a reductive amination reaction. Conditions can be optimized for yield and purity.

Nucleophilic Substitution Reactions in Butanoate Chain Elaboration

The direct alkylation of an amine via a nucleophilic substitution reaction is a fundamental method for C-N bond formation. studymind.co.ukdocbrown.info In this approach, the lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking an electrophilic carbon atom on a butanoate derivative and displacing a leaving group. studymind.co.uk

A typical substrate for this reaction is an ethyl halobutanoate, such as ethyl 4-bromobutanoate. The reaction is generally heated in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the resulting ammonium (B1175870) salt, thus preventing the reaction from stalling. chemguide.co.uk A significant drawback of this method is the potential for multiple substitutions, where the desired secondary amine product can react further with the alkyl halide to form a tertiary amine. libretexts.orgchemguide.co.uk Using an excess of the starting amine can help to favor the formation of the desired primary or secondary amine product. studymind.co.uk

Table 2: Example of Nucleophilic Substitution for this compound Synthesis

Reactant 1 Reactant 2 Base Solvent Conditions Product

This table presents a representative example of a nucleophilic substitution reaction. The choice of base, solvent, and temperature are critical parameters for optimization.

Esterification Techniques for Ethyl Butanoate Moiety

The formation of the ethyl ester group is a fundamental step in the synthesis. This can be accomplished either by building the ester from a carboxylic acid and an alcohol or by modifying an existing ester.

Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. chemistrytalk.org For the synthesis of the ethyl butanoate portion of the target molecule, this involves the reaction of butanoic acid with ethanol. youtube.com

The reaction is an equilibrium process, and its mechanism involves several reversible steps. masterorganicchemistry.com It begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon. chemistrytalk.org The nucleophilic oxygen atom of the alcohol then attacks this activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

To improve the yield of the ester, several variations on the standard procedure can be employed. Since the reaction is in equilibrium, applying Le Châtelier's principle is effective. This can be done by using a large excess of one of the reactants, typically the less expensive alcohol, to drive the reaction towards the products. masterorganicchemistry.com Another common technique is the removal of water as it is formed, often accomplished using a Dean-Stark apparatus. researchgate.net The reaction is typically heated to reflux to achieve a reasonable reaction rate. While this method is robust, it is generally most effective for primary and secondary alcohols due to steric hindrance with tertiary alcohols.

Table 1: Fischer Esterification Reaction Parameters for Ethyl Butanoate Synthesis

Parameter Description Typical Conditions & Remarks
Reactants Carboxylic Acid and Alcohol Butanoic Acid and Ethanol youtube.com
Catalyst Strong Brønsted Acid Concentrated Sulfuric Acid (H₂SO₄), Tosic Acid (TsOH) chemistrytalk.orgoperachem.com
Temperature Heat Typically refluxing temperature of the alcohol (Ethanol: ~78°C) operachem.com
Yield Enhancement Equilibrium Shift Use of excess ethanol or removal of water via Dean-Stark trap masterorganicchemistry.comresearchgate.net
Work-up Neutralization and Extraction The reaction mixture is typically neutralized with a weak base like sodium bicarbonate (NaHCO₃) and extracted with an organic solvent. operachem.com

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com To form the ethyl butanoate moiety, one could start with a different butanoate ester, such as methyl butanoate, and react it with ethanol. This process can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is very similar to that of Fischer esterification, following a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence. masterorganicchemistry.com The carbonyl oxygen of the starting ester is protonated, followed by nucleophilic attack from ethanol. After a series of proton transfers, the original alkoxy group (e.g., methoxy) is eliminated as its corresponding alcohol (methanol), and the ethyl ester is formed. masterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, a strong base, typically the alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide), is used as a nucleophile. masterorganicchemistry.com The ethoxide ion attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. The original alkoxy group is then eliminated, yielding the new ester (ethyl butanoate) and the corresponding alkoxide (e.g., sodium methoxide). masterorganicchemistry.com To drive the equilibrium, a large excess of ethanol is often used as the solvent. masterorganicchemistry.com

Table 2: Comparison of Acid- and Base-Catalyzed Transesterification

Feature Acid-Catalyzed Base-Catalyzed
Catalyst Strong Acid (e.g., H₂SO₄) Strong Base (e.g., NaOCH₂CH₃) masterorganicchemistry.com
Mechanism PADPED (Protonation-Addition-Deprotonation...) masterorganicchemistry.com Nucleophilic Addition-Elimination masterorganicchemistry.com
Reactant Stoichiometry Catalytic amount of acid Stoichiometric amount of base is often required
Reversibility Highly reversible Essentially irreversible if the leaving alkoxide is more stable or removed
Substrate Compatibility Not suitable for acid-sensitive substrates Not suitable for base-sensitive substrates

Advanced Coupling Reactions in this compound Synthesis

The creation of the carbon-nitrogen bond between the 4-chlorophenyl ring and the butanoate chain is a critical transformation that can be achieved through several modern synthetic methods.

The formation of the arylamine linkage is efficiently accomplished via transition metal-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for constructing C-N bonds. nih.gov The most prominent among these is the Buchwald-Hartwig amination, which couples an aryl halide (or triflate) with an amine.

In the context of synthesizing this compound, this reaction would typically involve coupling 4-chloroaniline with an ethyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate). Alternatively, the coupling could occur between a haloaromatic compound like 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene (B104392) and ethyl 4-aminobutanoate.

These transformations are most commonly catalyzed by palladium or nickel complexes. nih.gov The catalytic cycle generally involves the oxidative addition of the aryl halide to the low-valent metal center, followed by coordination of the amine, deprotonation to form a metal-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the catalyst. The choice of ligand, base, and solvent is crucial for the reaction's efficiency and substrate scope. nih.govnih.gov

Table 3: Catalytic Systems for Arylamine Formation

Component Examples Role in Reaction
Metal Precatalyst Pd₂(dba)₃, Pd(OAc)₂, NiCl₂(dme) The core of the catalyst that undergoes the oxidative addition/reductive elimination cycle. nih.gov
Ligand Buchwald-type phosphines (e.g., XPhos, SPhos), Josiphos, BINAP Stabilizes the metal center, facilitates key steps in the catalytic cycle, and influences selectivity.
Base NaOt-Bu, K₂CO₃, Cs₂CO₃ Facilitates the deprotonation of the amine, which is necessary for the formation of the metal-amido intermediate. nih.gov
Coupling Partners Aryl Halides (Ar-X) and Amines (R-NH₂) For this synthesis: 4-chloroaniline + ethyl 4-bromobutanoate OR 1-bromo-4-chlorobenzene + ethyl 4-aminobutanoate.

The butanoate chain can also be constructed or functionalized using condensation and addition reactions. A condensation reaction involves the joining of two molecules with the concurrent loss of a small molecule, such as water. libretexts.orglibretexts.org

A prominent strategy is reductive amination . This two-step, one-pot process involves the initial condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced to form the target amine. For the synthesis of this compound, this would involve the reaction of 4-chloroaniline with ethyl 4-oxobutanoate. The intermediate imine is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

Another approach is the Michael addition (or conjugate addition), where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In this scenario, 4-chloroaniline could act as a nucleophile and add to an electrophilic alkene such as ethyl crotonate. This reaction would form a C-N bond at the β-carbon of the ester, yielding ethyl 3-[(4-chlorophenyl)amino]butanoate, a constitutional isomer of the target molecule. While not a direct route to the desired product, it exemplifies an addition reaction for building a similar aminobutanoate backbone.

The Mannich reaction is another relevant condensation reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. researchgate.net For instance, the condensation of ethyl acetoacetate, formaldehyde, and an amine can lead to more complex structures, demonstrating a method for C-C and C-N bond formation in a single process. researchgate.net

Table 4: Condensation and Addition Strategies

Reaction Type Reactants Key Features
Reductive Amination 4-chloroaniline + Ethyl 4-oxobutanoate Forms the C-N bond via an imine intermediate, followed by reduction. A direct route to the target scaffold.
Michael Addition 4-chloroaniline + Ethyl crotonate A conjugate addition reaction. masterorganicchemistry.com Forms an isomeric product (ethyl 3-aminobutanoate derivative).
Mannich Reaction Enolizable ester + Formaldehyde + Amine A multicomponent reaction for aminoalkylation. researchgate.net

An alternative pathway to aminobutanoates involves the use of azides as a precursor to the amine functionality. nih.gov This strategy typically involves two main steps: the introduction of the azide (B81097) group and its subsequent transformation into the desired amine or another functional group.

The synthesis could begin with the preparation of ethyl 4-azidobutanoate. This is readily achieved through a nucleophilic substitution reaction between ethyl 4-bromobutanoate and an azide source like sodium azide (NaN₃).

Once the azido-ester is formed, there are several possibilities:

Reduction to Amine: The azide can be reduced to the corresponding primary amine (ethyl 4-aminobutanoate). The Staudinger reaction, using triphenylphosphine (B44618) (PPh₃) followed by hydrolysis, is a mild and effective method. Other methods include catalytic hydrogenation. The resulting amine can then be coupled with a 4-chlorophenyl halide using the transition metal-catalyzed methods described previously (Section 2.4.1).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group can react with a terminal alkyne in a highly efficient "click chemistry" reaction to form a 1,2,3-triazole. nih.govnih.gov While this doesn't directly form the target arylamine, it represents a powerful coupling method for modifying the azide-containing intermediate. nih.gov

Diazo-Transfer Reactions: Azides can also be synthesized from primary amines using diazo-transfer reagents like triflyl azide or imidazole-1-sulfonyl azide. organic-chemistry.org This could be used to prepare an azido (B1232118) precursor from an existing aminobutanoate.

These azide-based methods offer a versatile route for accessing aminobutanoate structures and their derivatives. nih.gov

Table 5: Azide-Based Synthetic Approaches

Step Method Reagents Purpose
Azide Formation Nucleophilic Substitution Ethyl 4-bromobutanoate + NaN₃ To create ethyl 4-azidobutanoate.
Azide Formation Diazo-Transfer Primary amine + Imidazole-1-sulfonyl azide organic-chemistry.org To convert an existing amine to an azide.
Azide Transformation Staudinger Reduction PPh₃, then H₂O To convert the azide to a primary amine for further coupling.
Azide Transformation Catalytic Hydrogenation H₂, Pd/C An alternative method for azide reduction.
Azide Coupling CuAAC Click Chemistry Terminal Alkyne, Cu(I) catalyst To form a triazole ring, creating complex derivatives. nih.govnih.gov

Stereoselective and Asymmetric Synthesis Approaches

Achieving stereocontrol in the synthesis of amino acid and ester derivatives is critical for producing biologically active molecules. Asymmetric synthesis aims to create a specific stereoisomer, often employing chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of a reaction.

A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This method entails temporarily incorporating a chiral molecule into the synthetic substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For a molecule like this compound, a hypothetical approach could involve attaching a chiral auxiliary to a precursor like 4-bromobutanoic acid. For instance, Evans oxazolidinones, derived from amino acids, are frequently used auxiliaries. nih.gov The carboxylic acid would be acylated onto the oxazolidinone. The resulting chiral imide provides a sterically defined environment for subsequent reactions. A key step, such as the introduction of the amine, could then proceed with high diastereoselectivity. Finally, removal of the auxiliary would yield an enantiomerically enriched amino acid precursor, which can then be esterified to the final product. Various chiral auxiliaries are available, each offering different levels of stereochemical control depending on the specific reaction. nih.govresearchgate.net

Table 1: Examples of Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

Chiral Auxiliary Typical Application Key Feature Reference
Evans Oxazolidinones Asymmetric alkylation, aldol (B89426) reactions Forms a rigid bicyclic system that effectively shields one face of the enolate. wikipedia.orgnih.gov
(S)- or (R)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP/RAMP) Asymmetric alkylation of ketones and aldehydes Forms chiral hydrazones that can be deprotonated and alkylated with high diastereoselectivity. researchgate.net
Camphorsultam Asymmetric Diels-Alder, aldol, and alkylation reactions The sulfonamide nitrogen provides a different electronic environment compared to oxazolidinones. nih.gov
Pseudoephedrine Asymmetric alkylation of glycine (B1666218) derivatives Can be used to produce non-proteinogenic α-amino acids with high enantiomeric purity. wikipedia.org

Enantioselective catalysis offers a more atom-economical approach than chiral auxiliaries by using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net For derivatization of butanoates, several catalytic strategies are relevant.

One powerful method is the direct C-H amination of esters. nih.govacs.org Recent advancements have seen the development of engineered enzymes, such as protoglobin nitrene transferases, that can catalyze the enantioselective intermolecular amination of α-C-H bonds in carboxylic acid esters. nih.govacs.orgnih.gov This approach could potentially be adapted to install an amino group at the α- or β-position of a butanoate ester with high enantioselectivity.

Another strategy is the asymmetric reductive amination of a keto-ester precursor. The reaction of a γ-keto butanoate with 4-chloroaniline would form an intermediate imine, which could then be reduced enantioselectively by a chiral catalyst. Chiral phosphoric acids have proven to be effective catalysts for such intermolecular C-N bond formations, controlling enantioselectivity through a dynamic kinetic resolution process. researchgate.net

Table 2: Enantioselective Catalytic Methods for Amino Ester Synthesis

Catalytic System Reaction Type Substrate Class Potential Application Reference
Engineered Nitrene Transferase C-H Amination Carboxylic Esters Direct enantioselective synthesis of α- or β-amino butanoates. nih.govacs.orgnih.gov
Chiral Phosphoric Acid Reductive Amination α-Keto Esters + Amines Enantioselective synthesis from a γ-keto butanoate and 4-chloroaniline. researchgate.net
Centrally Chiral Pyridoxals Allylic Alkylation α-Amino Esters Synthesis of α-quaternary chiral glutamic acid derivatives, adaptable to other amino esters. acs.org
Chiral Zirconocene Complexes Polymerization Chiral α-Olefins Kinetic resolution of olefinic precursors to butanoate derivatives. nih.gov

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org

While 4-chloroaniline itself is achiral, a synthetic strategy for an analogue of this compound bearing a stereocenter on the aromatic ring or as a chiral amine precursor could employ kinetic resolution. For instance, a racemic chiral amine could be resolved through enzymatic acylation. youtube.com A lipase (B570770) enzyme could selectively acylate one enantiomer of the amine with a suitable acyl donor, leaving the other enantiomer unreacted. youtube.com These two species, the acylated amine and the unreacted amine, can then be separated. A dynamic kinetic resolution (DKR) is an even more powerful variant where the starting enantiomers are interconverted during the reaction, theoretically allowing for a 100% yield of the desired product enantiomer. youtube.com

Table 3: Examples of Kinetic Resolution Techniques

Resolution Method Catalyst/Reagent Substrate Class Mechanism Reference
Enzymatic Acylation Lipase Racemic Alcohols, Amines One enantiomer is selectively acylated, allowing for separation from the unreacted enantiomer. youtube.com
Asymmetric Hydrogenation Chiral Rhodium or Ruthenium Complexes Racemic Allenes, Alkenes One enantiomer is hydrogenated at a much faster rate than the other. wikipedia.org
Asymmetric Epoxidation Sharpless Epoxidation Reagents Racemic Allylic Alcohols One enantiomer is selectively epoxidized. wikipedia.org
Electrochemical DKR Chiral Supporting Electrolytes Racemic Phosphines Exploits rapid inversion of a radical cation with enantioselective nucleophilic addition. chemrxiv.org

Biocatalytic Transformations in the Synthesis of Related Esters and Amines

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These methods are prized for their high selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and environmental sustainability.

Enzymes, particularly lipases and proteases, are highly effective catalysts for the kinetic resolution of racemic esters and alcohols. nih.gov For the synthesis of a chiral version of this compound, two main strategies could be employed:

Enantioselective Hydrolysis: A racemic mixture of the final ester compound could be subjected to hydrolysis catalyzed by a lipase (e.g., Candida antarctica lipase B, CAL-B) or a protease (e.g., subtilisin). nih.govnih.gov The enzyme would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester in high enantiomeric excess. nih.gov

Enantioselective Esterification: A racemic amino alcohol precursor could be esterified using an enzyme in a non-aqueous solvent. The enzyme would selectively catalyze the esterification of one enantiomer, again allowing for the separation of the enantioenriched product from the unreacted starting material. google.com

The choice of enzyme, solvent, and acyl donor are critical parameters that can be optimized to achieve high enantiomeric excess (ee) and yield.

Table 4: Enzymes Used for Stereocontrol via Esterification and Hydrolysis

Enzyme Enzyme Class Typical Reaction Substrate Example Reference
Candida antarctica Lipase B (CAL-B) Lipase Enantioselective hydrolysis/esterification Hydroxy-substituted β-amino esters nih.gov
Subtilisin Protease Enantioselective ester hydrolysis N-acetyl amino acid esters nih.gov
α-Chymotrypsin Protease Enantioselective ester hydrolysis Aromatic amino acid esters nih.gov
Sphingomonas sp. Lipase (SpL) Lipase Amide formation Heteroaromatic ethyl esters and amines acs.org

Reductases and monooxygenases are powerful enzymatic tools for asymmetric synthesis. Imine reductases (IREDs) are particularly relevant for amine synthesis. nih.gov A highly efficient and stereoselective route to this compound could involve the reductive amination of a γ-keto ester, ethyl 4-oxobutanoate. In this one-pot reaction, the keto ester and 4-chloroaniline would react to form a cyclic imine or enamine intermediate, which is then asymmetrically reduced by an IRED in the presence of a cofactor like NADPH. nih.gov A large number of IREDs have been discovered and engineered to accept a wide range of ketone and amine substrates, delivering either enantiomer of the desired amine product with high conversion and selectivity. researchgate.netnih.gov

Monooxygenases, while not directly forming the C-N bond, can be used to introduce chirality by selectively hydroxylating an unactivated C-H bond. This hydroxylated intermediate could then be converted to the amine functionality, transferring the initial stereocenter to the final product.

Table 5: Reductase and Monooxygenase Applications in Asymmetric Synthesis

Enzyme Family Reaction Type Key Advantage Potential Application Reference
Imine Reductases (IREDs) Asymmetric Reductive Amination Direct, one-pot synthesis of chiral amines from ketones. Synthesis of chiral this compound from ethyl 4-oxobutanoate. nih.gov
Alcohol Dehydrogenases (ADHs) Asymmetric Ketone Reduction Produces chiral alcohols which are precursors to amines. Reduction of a keto-butanoate to a chiral hydroxy-butanoate. nih.gov
Monooxygenases (e.g., P450s) C-H Hydroxylation Introduces chirality at unactivated positions. Stereoselective hydroxylation of a butanoate chain to create a chiral precursor. researchgate.net
Nitrene Transferases C-H Amination Direct formation of C-N bonds with high enantioselectivity. Direct amination of the butanoate backbone. nih.govacs.org

Novel Synthetic Transformations and Reaction Conditions

The synthesis of this compound, a significant chemical intermediate, has been the subject of research aimed at developing more efficient and environmentally benign methodologies. Traditional synthetic routes often require harsh conditions and long reaction times. In contrast, modern techniques such as microwave-assisted synthesis and visible-light photocatalysis offer compelling advantages, including accelerated reaction rates, improved yields, and milder conditions.

Microwave-Assisted Organic Synthesis for Reaction Acceleration

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, utilizing microwave radiation to heat reactions directly and efficiently. scispace.com Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave heating involves the direct interaction of microwaves with polar molecules or ions in the reaction mixture. ijnrd.org This interaction, through mechanisms like dipolar polarization and ionic conduction, leads to a rapid and uniform rise in temperature throughout the reaction medium, often resulting in dramatic reductions in reaction times and improvements in product yields. ijnrd.orgajrconline.org This technology is considered a form of green chemistry due to its efficiency and often reduced solvent requirements. ijnrd.org

The synthesis of this compound can be effectively achieved via the N-alkylation of 4-chloroaniline with ethyl 4-bromobutanoate. Under microwave irradiation, this transformation can be completed in minutes, as opposed to the hours typically required for conventional heating. The choice of base and solvent is crucial for optimizing the reaction. Studies on similar N-alkylation reactions have shown that inorganic bases like potassium carbonate (K2CO3) or caesium carbonate (Cs2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) provide excellent results. nih.govnih.gov These conditions facilitate the generation of the nucleophilic aniline (B41778) anion, promoting a rapid reaction with the alkyl halide. nih.gov

The table below illustrates a comparative analysis of a hypothetical synthesis using microwave-assisted versus conventional heating methods, based on findings from analogous N-alkylation reactions. nih.govarkat-usa.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for this compound

Parameter Microwave-Assisted Synthesis (MAOS) Conventional Heating
Reactants 4-chloroaniline, Ethyl 4-bromobutanoate 4-chloroaniline, Ethyl 4-bromobutanoate
Base K2CO3 or Cs2CO3 K2CO3 or Cs2CO3
Solvent DMF or NMP (minimal amount) DMF or NMP
Temperature 100-140 °C 100-140 °C
Reaction Time 5-15 minutes 6-12 hours
Typical Yield High (e.g., >85%) Moderate to High (e.g., 60-80%)
Advantages Rapid reaction rate, high efficiency, reduced byproducts. ajrconline.org Established methodology, no specialized equipment needed.

| Disadvantages | Requires dedicated microwave reactor. | Long reaction times, potential for thermal decomposition. |

Visible-Light-Promoted Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation

In recent years, visible-light photoredox catalysis has become a transformative strategy in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. rsc.org This approach harnesses the energy of visible light to initiate single-electron transfer (SET) processes, generating reactive radical intermediates that can participate in a wide array of chemical transformations. researchgate.net The use of inexpensive and readily available light sources, coupled with the ability to perform reactions at room temperature, positions this technology at the forefront of sustainable chemistry. researchgate.net Organic dyes like Eosin-Y and transition metal complexes are commonly employed as photocatalysts to facilitate these reactions. researchgate.netrsc.org

The formation of the crucial carbon-nitrogen (C-N) bond in this compound is a prime candidate for a visible-light-promoted approach. One plausible strategy involves a multicomponent reaction where an imine, formed in situ from 4-chloroaniline and an appropriate aldehyde, undergoes alkylation. rsc.org For instance, protocols using manganese catalysts such as Mn2(CO)10 have been developed for the synthesis of secondary amines from anilines, aldehydes, and unactivated alkyl iodides under visible light irradiation. rsc.org This method is noted for its operational simplicity and compatibility with a wide range of functional groups. rsc.org

Alternatively, direct photoredox-catalyzed coupling between 4-chloroaniline and a suitable alkylating agent containing a butanoate moiety could be envisioned. Such reactions proceed through the generation of radical intermediates under neutral conditions, avoiding the need for strong bases or high temperatures. unipr.it

The table below outlines the key components for a hypothetical visible-light-promoted synthesis of the target compound.

Table 2: Key Components for a Visible-Light-Promoted Synthesis of this compound

Component Role / Example Rationale / Reference
Nitrogen Source 4-chloroaniline Starting material providing the aryl amine moiety.
Alkylating Agent Ethyl 4-iodobutanoate Provides the butanoate chain; alkyl iodides are effective in radical reactions. rsc.org
Photocatalyst fac-Ir(ppy)3 or Eosin Y Absorbs visible light to initiate the catalytic cycle. rsc.orgacs.org
Light Source Blue LEDs / Compact Fluorescent Lamp (CFL) Provides the necessary energy to excite the photocatalyst.
Solvent Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) Common solvents for photoredox catalysis.
Reaction Conditions Room Temperature, Inert Atmosphere Highlights the mildness of the methodology. researchgate.net

| Mechanism | Involves single-electron transfer (SET) and radical intermediates for C-N bond formation. researchgate.netunipr.it | The photocatalyst, upon excitation by light, facilitates the formation of an alkyl radical which then couples with the amine. acs.org |

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Comprehensive ¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For Ethyl 4-[(4-chlorophenyl)amino]butanoate, the ¹H NMR spectrum is anticipated to show signals corresponding to each unique proton. The aromatic protons on the 4-chlorophenyl ring typically appear as two distinct doublets due to the symmetry of the para-substitution. The protons of the ethyl group of the ester will present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the terminal methyl (-CH3) group, a classic ethyl pattern. The protons on the butyl chain adjacent to the nitrogen and the carbonyl group will exhibit more complex splitting patterns, likely multiplets, due to coupling with each other. The N-H proton of the secondary amine is expected to appear as a broad singlet, though its chemical shift can be variable.

Table 1: Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Ethyl -CH₃ ~1.2 Triplet
Butyl -CH₂- (C3) ~1.9 Multiplet
Butyl -CH₂- (C2) ~2.4 Triplet
Butyl -CH₂- (C4) ~3.2 Triplet
Ethyl -CH₂-O ~4.1 Quartet
N-H Variable Broad Singlet
Aromatic C-H (ortho to Cl) ~7.1 Doublet

Detailed ¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ester group is characteristically found at the most downfield region of the spectrum. The carbons of the aromatic ring will appear in the aromatic region, with the carbon atom bonded to the chlorine atom showing a distinct chemical shift. The aliphatic carbons of the butyl chain and the ethyl group will resonate in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Ethyl -CH₃ ~14
Butyl -CH₂- (C3) ~25
Butyl -CH₂- (C2) ~31
Butyl -CH₂- (C4) ~43
Ethyl -O-CH₂- ~60
Aromatic C (ortho to NH) ~113
Aromatic C-Cl ~122
Aromatic C (ortho to Cl) ~129
Aromatic C-N ~146

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons in the ethyl group and along the butyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For instance, the triplet at approximately 2.4 ppm would show a cross-peak with the carbon signal around 31 ppm, assigning them to the C2-H2 pair.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. For example, HMBC would show a correlation from the N-H proton to the aromatic carbons and the C4 of the butyl chain, and from the C4 protons to the C2 and C3 carbons, as well as the aromatic C-N carbon, thus confirming the link between the aniline (B41778) and butanoate moieties.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the bonding and functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy is particularly useful for identifying key functional groups. In the FT-IR spectrum of this compound, a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group would be prominent. The N-H stretch of the secondary amine would appear as a distinct, moderately intense band. The C-N stretching vibration, C-O stretching of the ester, and various C-H stretching and bending vibrations from the aliphatic and aromatic parts of the molecule would also be observable. The presence of the chloro-aromatic group would be indicated by C-Cl stretching vibrations in the fingerprint region.

Table 3: Expected FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300-3500 Medium
Aromatic C-H Stretch 3000-3100 Medium
Aliphatic C-H Stretch 2850-3000 Medium-Strong
C=O (Ester) Stretch 1730-1750 Strong
Aromatic C=C Bending 1500-1600 Medium
C-N Stretch 1250-1350 Medium
C-O (Ester) Stretch 1000-1300 Strong

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be particularly effective for observing the symmetric stretching vibrations of the aromatic ring. The C=C bonds within the phenyl ring would give rise to strong Raman signals. This technique can also be useful for identifying the C-Cl bond, which often produces a characteristic Raman band.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this method provides the molecular weight and offers insights into its structure through the analysis of fragmentation patterns. The molecular weight of the compound is 241.71 g/mol . nih.gov

The fragmentation of this compound under mass spectrometry conditions, such as electron ionization (EI), can be predicted based on its functional groups: a secondary amine, an ester, and a chlorophenyl group. libretexts.org Key fragmentation pathways would likely include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom in the secondary amine is susceptible to cleavage, a common fragmentation route for amines. libretexts.org

Ester Fragmentation: Cleavage of bonds next to the carbonyl group (C=O) is characteristic of esters. libretexts.org This can result in the loss of the ethoxy group (-OCH2CH3) or other related fragments.

Aromatic Ring Stability: The stable 4-chlorophenyl ring is likely to form a prominent ion. The presence of a chlorine atom is typically indicated by a characteristic isotopic pattern (M+2 peak) for any fragment containing it, due to the natural abundance of the ³⁷Cl isotope.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragmentation PathwayDescriptionLikely Fragment Ion
Alpha-CleavageFission of the C-C bond adjacent to the nitrogen atom.[C₈H₉ClN]⁺
Ester Cleavage (Loss of Ethoxy)Loss of the -OCH₂CH₃ group from the parent ion.[C₁₀H₁₁ClNO]⁺
Chlorophenyl CationFormation of the stable 4-chlorophenyl cation.[C₆H₄Cl]⁺

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy. This technique distinguishes between compounds that may have the same nominal mass but differ in their atomic makeup. For this compound, HRMS provides a precise mass measurement that confirms its molecular formula.

The computed exact mass of the compound is 241.0869564 Da, which corresponds to the molecular formula C₁₂H₁₆ClNO₂. nih.govnih.gov This high level of precision is crucial for unequivocally identifying the compound in complex samples and for confirming the success of a chemical synthesis.

Table 2: HRMS Data for this compound

ParameterValueReference
Molecular FormulaC₁₂H₁₆ClNO₂ nih.gov
Exact Mass241.0869564 Da nih.gov
Monoisotopic Mass241.0869564 Da nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard procedure for verifying the identity and assessing the purity of volatile and semi-volatile compounds like this compound. nih.gov

In a typical GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column at a characteristic retention time, it enters the mass spectrometer, which generates a mass spectrum. The identity of this compound is confirmed if its retention time and the resulting mass spectrum match those of a known reference standard. The technique can also reveal the presence of impurities, which would appear as separate peaks in the chromatogram. Publicly available data indicates the use of a Shimadzu QP-2010 Plus instrument for the analysis of this compound. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture (Applicable to Crystalline Forms)

While specific crystallographic data for this compound was not found in the reviewed literature, the type of data obtained can be illustrated by a related compound, ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. nih.gov An analysis of this molecule revealed its crystal system, unit cell dimensions, and key structural features. nih.gov For instance, the 4-chlorophenyl ring was found to be nearly perpendicular to the main fused ring system of the molecule. nih.gov The analysis also identified specific intermolecular forces, such as N—H⋯O hydrogen bonds that link molecules into pairs, and short Cl⋯O interactions that influence crystal packing. nih.gov Should this compound be crystallized, a similar analysis would yield its definitive solid-state architecture.

*Table 3: Illustrative X-ray Crystallography Data for a Related Structure **

ParameterObservationSignificance
Crystal SystemTriclinicDefines the basic symmetry of the crystal lattice.
Unit Cell Dimensionsa = 8.3606 Å, b = 10.9186 Å, c = 11.0971 Å α = 104.592°, β = 106.849°, γ = 102.174°Specifies the size and shape of the repeating unit in the crystal.
Key Dihedral Angle77.32° between chlorophenyl ring and fused ring systemDescribes the relative orientation of different parts of the molecule.
Intermolecular ForcesN—H⋯O hydrogen bonds, Cl⋯O short contactsDetails the forces governing how molecules are arranged in the solid state.

*Data for ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate, presented to illustrate the outputs of the technique. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry Optimization

The process of molecular geometry optimization involves finding the lowest energy arrangement of atoms in a molecule. This equilibrium geometry corresponds to the most stable conformation of the molecule.

Density Functional Theory (DFT) has been a primary method for investigating Ethyl 4-[(4-chlorophenyl)amino]butanoate. Specifically, calculations have been performed to optimize the molecular structure and determine its stability. One study utilized the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This level of theory is widely used for its accuracy in predicting molecular geometries and energies. The optimized structure obtained from these calculations provides the most stable conformation of the molecule in the gaseous phase. The vibrational frequencies calculated using this method showed good agreement with experimental FT-IR and FT-Raman spectra, confirming the stability of the optimized geometry.

The choice of a basis set is crucial in quantum chemical calculations as it dictates the accuracy and computational cost of the simulation. For this compound, the 6-311++G(d,p) basis set has been employed in conjunction with the B3LYP functional. This is a triple-zeta basis set that provides a high degree of flexibility for describing the electron distribution. The "++" indicates the addition of diffuse functions on all atoms, which are important for accurately describing anions and weak interactions. The "(d,p)" notation signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bonding environments. While this combination provides high accuracy, it also demands significant computational resources. The selection of this basis set represents a balance between achieving reliable results and maintaining computational feasibility.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Theoretical methods provide a detailed picture of electron distribution and energy levels.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For this compound, the HOMO-LUMO energy gap has been calculated to be -5.51 eV. This value provides insight into the charge transfer interactions occurring within the molecule.

Table 1: Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-5.51
LUMO-0.27
Energy Gap (ΔE)5.24

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values. Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. For this compound, the MEP map shows that the most negative potential is located around the oxygen atoms of the ester group, making them likely sites for electrophilic interaction. Conversely, the regions around the hydrogen atoms of the amino group exhibit a positive potential. This analysis provides a clear visual representation of the molecule's charge landscape.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental tool for the characterization of molecular structures. Computational methods, particularly Density Functional Theory (DFT), are instrumental in assigning the observed vibrational modes to specific atomic motions within a molecule.

While a specific vibrational analysis for this compound is not documented, we can predict its spectroscopic features by examining studies on similar molecules. For instance, computational studies on N-phenylethanolamine and other aniline (B41778) derivatives offer a reliable framework for understanding the vibrational characteristics of the N-H (amino) and C-N (amino) bonds, as well as the phenyl ring modes. jocpr.com

Expected Vibrational Modes:

N-H Stretching: The N-H stretching vibration in secondary amines typically appears in the range of 3300-3500 cm⁻¹. Theoretical calculations on analogous N-phenylamino compounds help to precisely locate this band and understand its sensitivity to hydrogen bonding. jocpr.com

C=O Stretching: The ester carbonyl (C=O) stretching vibration is a strong and characteristic band, generally observed between 1735 and 1750 cm⁻¹. DFT calculations can predict the exact wavenumber of this vibration, which is influenced by the electronic effects of the rest of the molecule.

C-N Stretching: The C-N stretching vibrations of the aromatic amine are expected in the 1250-1360 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration for a chlorobenzene (B131634) derivative is typically found in the range of 1000-1100 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring usually appear in the 1400-1600 cm⁻¹ region. nih.gov

Aliphatic C-H Stretching: The stretching vibrations of the ethyl and butanoate chain C-H bonds are expected in the 2850-2960 cm⁻¹ range.

The correlation between experimentally obtained spectra and theoretically calculated vibrational frequencies allows for a detailed and accurate assignment of the spectral bands, confirming the molecular structure.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound Based on Analogous Compounds

Functional GroupPredicted Vibrational Frequency (cm⁻¹)Basis of Analogy
N-H Stretch3300 - 3500N-phenylamino compounds jocpr.com
C=O Stretch1735 - 1750Ethyl butanoate derivatives
Aromatic C=C Stretch1400 - 16004-chloroaniline (B138754) derivatives nih.gov
C-N Stretch1250 - 1360Aniline derivatives
C-Cl Stretch1000 - 1100Chlorobenzene derivatives

Simulation of Reaction Mechanisms and Transition States

Computational chemistry provides invaluable tools for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For this compound, several reaction types can be envisaged and theoretically modeled.

One area of interest is the reactivity of the secondary amine. Theoretical studies on aniline derivatives have shown that the amino group can act as a nucleophile. rsc.orgscispace.com For example, in acylation or alkylation reactions, computational modeling can determine the activation energy barriers for the nucleophilic attack of the nitrogen atom on an electrophile. The simulation would involve locating the transition state structure and calculating its energy relative to the reactants and products.

Another potential reaction is electrophilic substitution on the aromatic ring. The amino group is an activating, ortho-, para-directing group. However, the presence of the deactivating chloro-substituent will influence the regioselectivity. Quantum chemical calculations of the electron density distribution and the energies of the sigma complexes (Wheland intermediates) for substitution at the ortho and meta positions relative to the amino group can predict the most likely site of reaction. Studies on the electrophilic substitution of anilines provide a strong basis for such predictions. allen.in

Furthermore, the ester group can undergo hydrolysis. Theoretical modeling of the acid- or base-catalyzed hydrolysis of ethyl butanoate and similar esters can provide a detailed step-by-step mechanism, including the formation of tetrahedral intermediates and the identification of the rate-determining step. researchgate.net

Table 2: Hypothetical Reaction Pathways and Computational Investigation Focus

Reaction TypeKey Computational InvestigationExpected Outcome
N-Alkylation/AcylationTransition state search for nucleophilic attackDetermination of activation energy and reaction feasibility.
Electrophilic Aromatic SubstitutionCalculation of intermediate energies and charge distributionPrediction of regioselectivity (ortho vs. meta).
Ester HydrolysisMapping of the potential energy surfaceElucidation of the multi-step reaction mechanism.

Solvent Effects Modeling on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects.

For this compound, solvent polarity is expected to affect several properties. For instance, the dipole moment of the molecule is likely to increase in more polar solvents due to the polarization of the electron density. This, in turn, can influence intermolecular interactions.

Solvent effects on the electronic absorption spectra (UV-Vis) can also be modeled. The position of the absorption maxima can shift (solvatochromism) depending on the differential solvation of the ground and excited states. Theoretical calculations can predict the direction and magnitude of these shifts in various solvents. Studies on aromatic amines have shown that hydrogen bonding with protic solvents can significantly affect their spectroscopic properties. acs.orgbeilstein-journals.org

In terms of reactivity, solvent models can be incorporated into the simulation of reaction mechanisms. For reactions involving charged or highly polar transition states, polar solvents can lower the activation energy, thereby increasing the reaction rate. For example, the hydrolysis of the ester group or nucleophilic substitution reactions at the amino group would be sensitive to solvent effects, which can be quantitatively assessed through computational modeling.

Table 3: Predicted Solvent Effects on the Properties of this compound

PropertyPredicted Effect of Increasing Solvent PolarityComputational Modeling Approach
Dipole MomentIncreasePCM calculations of ground state geometry.
UV-Vis AbsorptionSolvatochromic shift (likely red shift)Time-Dependent DFT (TD-DFT) with PCM.
Reaction RatesRate enhancement for polar transition statesTransition state calculations including solvent models.

Reactivity and Reaction Mechanism Studies of Ethyl 4 4 Chlorophenyl Amino Butanoate

Reactivity of the Amino Group: Acylation, Alkylation, and Derivatization

The secondary amino group in ethyl 4-[(4-chlorophenyl)amino]butanoate is a key site for various chemical modifications, including acylation, alkylation, and other derivatizations. The lone pair of electrons on the nitrogen atom makes it nucleophilic, although its reactivity is somewhat attenuated by the electron-withdrawing effect of the 4-chlorophenyl group.

Acylation: The amino group readily undergoes acylation with various acylating agents such as acid chlorides, anhydrides, and carboxylic acids (under coupling conditions) to form the corresponding N-substituted amides. For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield ethyl 4-[acetyl(4-chlorophenyl)amino]butanoate.

Alkylation: Alkylation of the secondary amine can be achieved using alkyl halides. This reaction typically requires a base to neutralize the hydrogen halide formed and can lead to the formation of tertiary amines. The choice of alkylating agent and reaction conditions is crucial to control the extent of alkylation.

Derivatization: The nucleophilic nature of the amino group allows for a wide range of derivatization reactions. For example, it can react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. These derivatives are often explored for their potential biological activities.

Reaction Type Reagent Product Type Typical Conditions
AcylationAcetyl chloride, TriethylamineN-acyl derivativeInert solvent (e.g., DCM, THF), 0 °C to room temperature
AlkylationMethyl iodide, K₂CO₃N-alkyl derivativePolar aprotic solvent (e.g., DMF, Acetonitrile), elevated temperature
Urea (B33335) FormationPhenyl isocyanateN-substituted ureaAprotic solvent (e.g., Toluene, Dioxane), room temperature or heating

Reactivity of the Ester Group: Hydrolysis, Transamidation, and Reduction

The ethyl ester functionality in the molecule is susceptible to nucleophilic acyl substitution reactions, including hydrolysis, transamidation, and reduction.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-[(4-chlorophenyl)amino]butanoic acid. Basic hydrolysis, or saponification, is typically irreversible and is carried out using a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic medium.

Transamidation: Direct conversion of the ester to an amide (transamidation) is also possible by heating the ester with an amine. This reaction is often driven to completion by using a large excess of the amine or by removing the alcohol byproduct.

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which converts the ester to 4-[(4-chlorophenyl)amino]butan-1-ol. reddit.commasterorganicchemistry.comdoubtnut.comyoutube.com Sodium borohydride (B1222165) is generally not reactive enough to reduce esters. masterorganicchemistry.com The reduction with LiAlH₄ proceeds via the formation of an aldehyde intermediate which is further reduced to the alcohol.

Reaction Type Reagent Product Typical Conditions
Basic HydrolysisSodium Hydroxide4-[(4-chlorophenyl)amino]butanoic acidWater/Ethanol (B145695) mixture, reflux
Acidic Hydrolysisaq. HCl or H₂SO₄4-[(4-chlorophenyl)amino]butanoic acidHeat
ReductionLithium Aluminum Hydride (LiAlH₄)4-[(4-chlorophenyl)amino]butan-1-olAnhydrous ether or THF, followed by aqueous workup
TransamidationAmmonia or Primary/Secondary Amine4-[(4-chlorophenyl)amino]butanamideHigh temperature, neat or in a high-boiling solvent

Reactions Involving the Butanoate Chain

The butanoate chain provides the backbone of the molecule and can participate in intramolecular reactions, largely dictated by the interplay between the amino and ester groups.

The most significant reaction involving the butanoate chain is intramolecular cyclization. Under appropriate conditions, the amino group can act as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a five-membered lactam ring, specifically 1-(4-chlorophenyl)pyrrolidin-2-one. uni.lu This type of cyclization is a common strategy for the synthesis of lactams, which are important structural motifs in many biologically active compounds. chemicalbook.com The reaction is often facilitated by heat or by the use of a base to deprotonate the amino group, increasing its nucleophilicity.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not extensively documented in the public domain, the reaction pathways can be inferred from the well-established mechanisms of similar transformations.

Intramolecular Cyclization (Lactamization): The formation of 1-(4-chlorophenyl)pyrrolidin-2-one is proposed to proceed through a nucleophilic acyl substitution mechanism.

Activation (optional but common): In the presence of a base, the secondary amine is deprotonated to form a more nucleophilic amide anion.

Nucleophilic Attack: The nitrogen atom attacks the carbonyl carbon of the ester group, forming a tetrahedral intermediate.

Leaving Group Elimination: The tetrahedral intermediate collapses, expelling the ethoxide (⁻OEt) leaving group.

Proton Transfer: A final proton transfer step yields the stable lactam product.

Ester Reduction with LiAlH₄: The reduction of the ester to the corresponding primary alcohol involves a two-step hydride addition.

First Hydride Addition: A hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Leaving Group Elimination: This intermediate collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate.

Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by another hydride ion from LiAlH₄. This forms a new tetrahedral alkoxide intermediate.

Workup: An aqueous acidic workup protonates the alkoxide to give the final primary alcohol product.

For the intramolecular cyclization , the rate of reaction would be dependent on several factors including:

Temperature: Higher temperatures would increase the reaction rate by providing the necessary activation energy.

Solvent: Polar aprotic solvents would be expected to facilitate the reaction.

Basicity: The use of a base to deprotonate the amine would significantly increase the concentration of the active nucleophile, thereby increasing the reaction rate.

For the ester reduction , kinetic analyses of similar reactions have shown that the reaction is typically first order in the reducing agent and the ester. researchgate.net The rate-determining step is generally the initial hydride attack on the ester carbonyl.

Further computational studies involving density functional theory (DFT) could provide valuable insights into the energy profiles of these reactions, detailing the transition state energies and the stability of intermediates for the specific case of this compound.

Synthesis of Structural Analogs and Derivatives of Ethyl 4 4 Chlorophenyl Amino Butanoate

Modifications at the Phenyl Moiety (e.g., Halogen Position, Additional Substituents)

The synthesis of analogs with modifications on the phenyl ring typically involves the reaction of an appropriately substituted aniline (B41778) with a suitable butanoate precursor. A general and straightforward method for establishing the N-aryl bond is the nucleophilic substitution reaction between a substituted aniline and an ethyl 4-halobutanoate, such as ethyl 4-bromobutanoate. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed.

For instance, the synthesis of ethyl N-(4-chlorophenyl)glycinate, a related shorter-chain analog, can be achieved by reacting 4-chloroaniline (B138754) with ethyl chloroacetate (B1199739) in the presence of a base like potassium or cesium carbonate in a solvent such as ethanol (B145695). researchgate.net This methodology can be extrapolated to synthesize a variety of analogs of ethyl 4-[(4-chlorophenyl)amino]butanoate by starting with different substituted anilines.

The key variables in the synthesis of these analogs are the nature and position of the substituents on the aniline ring. This allows for the introduction of a wide array of functional groups, including but not limited to:

Halogens: Other halogens (F, Br, I) can be introduced at various positions (ortho, meta, para) on the phenyl ring.

Alkyl and Alkoxy Groups: The introduction of alkyl or alkoxy groups can influence the lipophilicity and electronic properties of the molecule.

Nitro and Amino Groups: A nitro group can be introduced and subsequently reduced to an amino group, providing a handle for further derivatization.

Cyano and Carboxyl Groups: These groups can be introduced to modulate the electronic character and provide sites for further chemical transformations.

The general synthetic approach is outlined in the following reaction scheme:

General Synthesis of Phenyl-Modified Analogs

Substituent on Phenyl RingStarting AnilinePotential Product
2-chloro2-chloroanilineEthyl 4-[(2-chlorophenyl)amino]butanoate
3-chloro3-chloroanilineEthyl 4-[(3-chlorophenyl)amino]butanoate
4-fluoro4-fluoroanilineEthyl 4-[(4-fluorophenyl)amino]butanoate
4-methyl4-methylaniline (p-toluidine)Ethyl 4-[(4-methylphenyl)amino]butanoate
4-methoxy4-methoxyaniline (p-anisidine)Ethyl 4-[(4-methoxyphenyl)amino]butanoate

This table presents hypothetical products based on established synthetic routes.

Variations in the Butanoate Chain Length and Saturation

The length and saturation of the ester chain can be modified to produce a homologous series of N-(4-chlorophenyl)aminoalkanoates. This is typically achieved by using different haloalkanoate esters in the alkylation reaction with 4-chloroaniline. For example, using ethyl 3-bromopropanoate (B1231587) would yield the corresponding propanoate analog, while using ethyl 5-bromovalerate would give the pentanoate analog.

The introduction of unsaturation into the chain, to create alkenyl or alkynyl analogs, would require more specialized synthetic strategies. One possible approach could involve the use of an unsaturated halo-alkene or -alkyne, though such reactions can be more complex to control.

A general representation of the synthesis of homologous analogs is as follows:

General Synthesis of Chain-Varied Analogs

Chain Lengthω-Bromoalkanoate ReactantPotential Product
3 carbonsEthyl 3-bromopropanoateEthyl 3-[(4-chlorophenyl)amino]propanoate
5 carbonsEthyl 5-bromovalerateEthyl 5-[(4-chlorophenyl)amino]pentanoate
6 carbonsEthyl 6-bromohexanoateEthyl 6-[(4-chlorophenyl)amino]hexanoate

This table presents hypothetical products based on established synthetic routes.

Derivatization at the Amino Group (e.g., Amides, Ureas, Thioureas)

The secondary amine in this compound is a versatile functional group that can be readily derivatized to form a variety of amides, ureas, and thioureas.

Amide Derivatives: N-Acyl derivatives can be synthesized by reacting the parent amine with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base to scavenge the acidic byproduct. For example, reaction with acetyl chloride would yield the corresponding N-acetyl derivative. A general method for the preparation of N-acyl-hydroxy aromatic amines involves the Beckmann rearrangement of a ketoxime, which can be formed from a hydroxy aromatic ketone. google.com

Urea (B33335) and Thiourea Derivatives: Urea derivatives are typically prepared by reacting the secondary amine with an isocyanate. For instance, reaction with phenyl isocyanate would yield a 1-(4-chlorophenyl)-1-(4-ethoxycarbonylbutyl)-3-phenylurea. A variety of synthetic methodologies for the preparation of urea derivatives have been developed, often involving isocyanate intermediates. nih.gov Safer alternatives to phosgene, such as N,N'-carbonyldiimidazole (CDI), are widely used. nih.gov

Thiourea derivatives are synthesized in a similar manner, using an isothiocyanate as the reactant. The reaction of an amine with an isothiocyanate, such as phenylisothiocyanate, in a suitable solvent like ethanol, is a common method for producing N,N'-disubstituted thioureas. nih.gov

The general schemes for these derivatizations are:

Amide Synthesis:

Urea Synthesis:

Thiourea Synthesis:

Derivative TypeReactantRepresentative Product Structure
AmideAcetyl chlorideEthyl 4-[N-acetyl-N-(4-chlorophenyl)amino]butanoate
UreaPhenyl isocyanateEthyl 4-[N-(4-chlorophenyl)-N'-(phenyl)ureido]butanoate
ThioureaPhenyl isothiocyanateEthyl 4-[N-(4-chlorophenyl)-N'-(phenyl)thioureido]butanoate

This table presents representative products based on established synthetic methodologies.

Stereoisomeric and Enantiomeric Derivatives

The synthesis of stereoisomeric and enantiomeric derivatives of this compound requires the introduction of one or more chiral centers into the molecule. This can be achieved through several asymmetric synthesis strategies.

If a chiral center is to be introduced at the butanoate chain, for example at the 3-position by introducing a hydroxyl group, a key chiral synthon such as ethyl (S)-4-chloro-3-hydroxybutanoate could be employed. The asymmetric reduction of ethyl 4-chloroacetoacetate using a biocatalyst like Lactobacillus kefir has been shown to produce the (S)-enantiomer with high enantiomeric excess. tum.de Similarly, the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate has been achieved using Saccharomyces uvarum. nih.gov These chiral hydroxybutanoates can then be further functionalized, for example by converting the hydroxyl group into a leaving group and then reacting with 4-chloroaniline to introduce the amino group with retention or inversion of configuration, depending on the reaction mechanism.

Alternatively, enantioselective organocatalytic methods could be employed. For example, enantioselective Michael additions can be used to create chiral centers. chemrxiv.org The development of chiral catalysts for the enantioselective addition of amines to prochiral substrates is an active area of research and could provide a direct route to enantiomerically enriched 4-amino butanoate derivatives. organic-chemistry.org

The synthesis of such derivatives is complex and would require a multi-step sequence, as exemplified by the general approach below:

Hypothetical Enantioselective Synthesis

Asymmetric reduction of a keto-ester to produce a chiral hydroxy-ester.

Activation of the hydroxyl group (e.g., tosylation).

Nucleophilic substitution with 4-chloroaniline.

Ethyl 4 4 Chlorophenyl Amino Butanoate As a Synthetic Building Block

Utilization in the Construction of Nitrogen-Containing Heterocycles

The presence of a secondary amine and an ester functional group in Ethyl 4-[(4-chlorophenyl)amino]butanoate provides the necessary reactive sites for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in many biologically active compounds.

One of the key potential applications of this compound is in the synthesis of quinoline (B57606) and its derivatives. Quinolines are a class of nitrogen-containing heterocycles with a wide range of pharmacological activities. While direct synthesis of quinolines from this compound is not extensively documented in publicly available literature, its structural features suggest its suitability as a precursor. Intramolecular cyclization, potentially through reactions like the Friedländer annulation or similar condensation reactions, could lead to the formation of tetrahydroquinoline derivatives. These reactions typically involve the condensation of an amine with a carbonyl compound, and the butanoate chain could be modified to introduce the required carbonyl functionality.

Furthermore, the amino group can participate in cyclization reactions with other reagents. For instance, reaction with diketones or their equivalents could lead to the formation of other heterocyclic systems. The general reactivity of N-aryl-4-aminobutanoates suggests that they can be key intermediates in the synthesis of various fused heterocyclic systems.

Table 1: Potential Heterocyclic Systems from this compound

Heterocyclic SystemPotential Synthetic Strategy
TetrahydroquinolinesIntramolecular cyclization after modification of the butanoate chain.
PyrrolidonesIntramolecular amidation.
PiperidonesIntramolecular amidation (less likely due to ring size).
Fused PyrimidinesReaction with appropriate dinucleophiles or cyclizing agents.

Role in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound makes it a useful intermediate in the multi-step synthesis of more complex organic molecules, including potential pharmaceutical agents and agrochemicals. The secondary amine can be a nucleophile in various coupling reactions, while the ester group can be transformed into other functionalities.

For example, the synthesis of complex piperidine (B6355638) derivatives has been reported using structurally similar building blocks. In one such synthesis, a related ethyl butanoate derivative is used to introduce a four-carbon chain onto a piperidine ring. prepchem.com Similarly, this compound could be employed to introduce the 4-[(4-chlorophenyl)amino]butyl moiety into a target molecule.

The 4-chlorophenylamino group is a common feature in many biologically active compounds. Therefore, this building block can serve as a precursor for the synthesis of molecules with potential applications in medicinal chemistry. The synthesis of various pharmacologically active compounds, such as those with analgesic or other activities, often involves the use of intermediates containing substituted piperidine or aniline (B41778) moieties. elsevierpure.com

Table 2: Potential Applications in Complex Molecule Synthesis

Target Molecule ClassSynthetic Utility of this compound
Substituted PiperidinesIntroduction of the 4-[(4-chlorophenyl)amino]butyl side chain.
Bioactive AmidesThe amino group can be acylated to form complex amides.
Pharmaceutical IntermediatesServes as a scaffold containing the 4-chlorophenylamino motif.

Precursor for the Synthesis of Related Butanoic Acid Derivatives

The ethyl ester group in this compound can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-[(4-chlorophenyl)amino]butanoic acid. libretexts.orgchemguide.co.uklumenlearning.comlibretexts.org This transformation is a fundamental reaction in organic synthesis and significantly expands the synthetic utility of the parent ester. libretexts.orgchemguide.co.uklumenlearning.comlibretexts.org

Acid-catalyzed hydrolysis is a reversible reaction and is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org Basic hydrolysis, also known as saponification, is an irreversible reaction that is usually performed by heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uklumenlearning.comlibretexts.org The initial product of basic hydrolysis is the carboxylate salt, which can then be acidified to produce the free carboxylic acid. chemguide.co.uklibretexts.org

The resulting 4-[(4-chlorophenyl)amino]butanoic acid is a valuable intermediate in its own right. The carboxylic acid functionality can be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters. This allows for the synthesis of a diverse range of butanoic acid derivatives with different properties and potential applications. For instance, the carboxylic acid can be coupled with various amines to generate a library of amides for biological screening.

Table 3: Hydrolysis of this compound

Reaction ConditionProducts
Acidic Hydrolysis (e.g., HCl, H2O, heat)4-[(4-chlorophenyl)amino]butanoic acid and Ethanol (B145695). libretexts.orgchemguide.co.uklumenlearning.comlibretexts.org
Basic Hydrolysis (e.g., NaOH, H2O, heat)Sodium 4-[(4-chlorophenyl)amino]butanoate and Ethanol. chemguide.co.uklumenlearning.comlibretexts.org

Green Chemistry Principles in the Synthesis of Ethyl 4 4 Chlorophenyl Amino Butanoate

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. High atom economy is achieved in reactions where few or no atoms are wasted as byproducts. wikipedia.org

For the synthesis of Ethyl 4-[(4-chlorophenyl)amino]butanoate, two primary routes can be considered:

N-Alkylation: This involves the reaction of 4-chloroaniline (B138754) with a suitable ethyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate). While effective, this substitution reaction inherently generates a salt byproduct (e.g., hydrobromide salt), which lowers the theoretical atom economy.

Reductive Amination: This route involves the reaction of 4-chloroaniline with ethyl 4-oxobutanoate (B1241810) to form an intermediate imine, which is then reduced in situ to the target amine. When using molecular hydrogen (H₂) as the reducing agent, the only byproduct is water, leading to a very high, near-perfect atom economy. wikipedia.orgrsc.org This makes reductive amination a more atom-economical choice from a theoretical standpoint. rsc.org

Reaction efficiency, often measured by chemical yield, is also critical. One-pot reductive amination procedures are known to produce secondary amines in yields ranging from good to excellent (43.7–100%). rsc.org Similarly, modern N-alkylation methods, particularly those catalyzed by transition metals using alcohols as alkylating agents, can also provide high yields with water as the sole byproduct, thus improving atom economy over traditional alkyl halide methods. acs.org

Table 1: Comparison of Theoretical Atom Economy for Synthetic Routes

Use of Sustainable Solvents and Solvent-Free Reaction Conditions

Solvents account for a significant portion of the waste generated in the pharmaceutical and chemical industries, often comprising 80% of the total waste from active pharmaceutical ingredient (API) manufacturing. tandfonline.com Green chemistry therefore emphasizes the reduction or elimination of hazardous solvents.

For N-alkylation reactions, traditional solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAC) are effective but are now recognized as undesirable due to their toxicity. acsgcipr.org Greener alternatives include:

Ionic Liquids (ILs): These have been successfully used as solvents for the selective N-alkylation of anilines. rsc.org They offer benefits such as low volatility and high thermal stability, though their own synthesis and toxicity must be considered.

Deep Eutectic Solvents (DESs): A novel and sustainable approach involves using deep eutectic solvents, such as a mixture of choline (B1196258) chloride and lactic acid, which can promote the alkylation of anilines with alcohols at room temperature. rsc.org

Water: Performing reactions in water is highly desirable. Micellar catalysis, where reactions occur in nanomicelles suspended in water, has been used for reductive aminations, allowing for high yields and easy recycling of the aqueous medium. organic-chemistry.org

Solvent-Free Conditions: The ideal scenario is to eliminate the solvent entirely. Microwave-assisted N-alkylation on a solid support like alumina-supported potassium carbonate can proceed without any solvent. tandfonline.com Similarly, catalytic N-alkylation of amines with alcohols has been achieved under solvent-free conditions using pincer-nickel complexes, demonstrating very high efficiency. acs.org

Development and Application of Eco-Friendly Catalysts

Catalysts are fundamental to green chemistry as they allow for reactions to occur with higher selectivity and under milder conditions, reducing energy consumption and waste. wikipedia.org The focus is on replacing stoichiometric reagents with catalytic alternatives and moving from precious metal catalysts to those based on abundant, less toxic metals or even metal-free systems.

Heterogeneous Catalysts: These are preferred as they can be easily separated from the reaction mixture and recycled. For reductive amination, a heterogeneous Co–Nitrogen (Co–Nx) catalyst has been developed as an alternative to precious metals, effectively catalyzing the reaction under relatively mild conditions. rsc.org H-Montmorillonite, an inexpensive and available clay, has been used as a heterogeneous catalyst for amidation reactions. acs.org

Base Metal Catalysts: There is a growing trend to replace noble metals like palladium, platinum, and rhodium with cheaper, more abundant base metals. acsgcipr.orgfrontiersin.org Manganese chloride (MnCl₂) has been reported as a catalyst for the N-alkylation of amines with alcohols. nih.gov

Organocatalysts: Metal-free catalysts are a key area of green chemistry. Thiamine hydrochloride (Vitamin B1) has been demonstrated as a green, cheap, and recyclable catalyst for the reductive amination of aldehydes under solvent-free conditions. tandfonline.com

Enzyme Catalysis: Biocatalysis offers unparalleled selectivity under mild aqueous conditions. While not specifically documented for this compound, enzymes are increasingly used in pharmaceutical manufacturing to reduce waste and improve sustainability. tandfonline.com

Table 2: Examples of Eco-Friendly Catalysts in N-Alkylation and Reductive Amination

Energy Efficiency in Synthetic Processes (e.g., Microwave Irradiation)

Reducing energy consumption is a key goal of green chemistry. This can be achieved by designing reactions that run at ambient temperature and pressure or by using alternative energy sources that improve reaction rates and efficiency.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times from hours to minutes and increasing product yields. bohrium.com This non-classical heating technique has been successfully applied to N-alkylation reactions. For instance, the microwave-assisted aza-Michael addition of anilines proceeded smoothly to give monoalkylated products efficiently. bohrium.com In another example, the SmI₂-catalyzed N-alkylation of aniline (B41778) with benzyl (B1604629) alcohol showed a dramatic improvement under microwave irradiation, with the reaction time decreasing from over 36 hours to just 1 hour to achieve a high yield. acs.org The use of microwaves can be significantly more efficient than conventional heating, with reports showing yield improvements of 11-19% for the synthesis of certain heterocyclic compounds. nih.gov

Waste Minimization and Prevention Strategies

The ultimate goal of green chemistry is waste prevention rather than treatment after its creation. core.ac.uk This principle encompasses all the elements discussed previously.

Strategies for minimizing waste in the synthesis of this compound include:

Process Intensification: Combining multiple reaction steps into a single "one-pot" process eliminates the need for intermediate workup, purification, and solvent usage, thereby reducing waste. wikipedia.orgtandfonline.com One-pot reductive amination is a well-established example of this approach. rsc.orgfrontiersin.org

Catalyst and Solvent Recycling: The use of heterogeneous catalysts and alternative solvent systems like ionic liquids or aqueous media allows for their recovery and reuse, which is crucial for minimizing waste and improving the economic and environmental profile of the synthesis. rsc.orgtandfonline.comorganic-chemistry.org

Use of Greener Reagents: Choosing a synthetic route that uses less hazardous and more sustainable reagents is fundamental. For example, using alcohols instead of alkyl halides for N-alkylation is a greener choice because the only byproduct is water, avoiding the formation of toxic salt wastes. acs.orgacsgcipr.org Similarly, using H₂ as a reductant in reductive amination is superior to metal hydrides that generate stoichiometric inorganic waste. wikipedia.orgrsc.org

Asymmetric Synthesis: If the target molecule has a chiral center, developing an asymmetric synthesis to produce only the desired enantiomer avoids the "waste" of producing and separating an unwanted stereoisomer, a process that can be resource-intensive. tandfonline.compharmatimes.com

By integrating these principles, a synthetic process for this compound can be designed to be more sustainable, efficient, and environmentally responsible, aligning with the modern demands of the chemical industry. tandfonline.comcore.ac.uk

Future Research Directions and Unexplored Avenues

Exploration of Undiscovered Synthetic Routes

The development of novel and efficient synthetic pathways is a cornerstone of chemical research. While established methods for the synthesis of N-aryl amino esters exist, there remains considerable scope for improvement, particularly in the context of green chemistry and process optimization.

Future investigations could focus on:

Metal-Free Catalysis: Exploring alternatives to traditional metal-catalyzed N-arylation reactions can mitigate issues of cost, toxicity, and metal contamination in the final product. mdpi.com Base-induced aryl amination reactions of aryl halides represent a promising avenue. mdpi.com

One-Pot Syntheses: Designing cascade or multicomponent reactions (MCRs) that allow for the construction of the target molecule in a single step from simple precursors would significantly enhance efficiency by reducing the number of isolation and purification steps. acs.org

Flow Chemistry: The transition from batch to continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. mdpi.com

A comparative table of potential synthetic strategies is presented below:

Synthetic ApproachPotential AdvantagesKey Research Focus
Metal-Free N-ArylationReduced cost and toxicity, minimized metal contamination.Development of novel organocatalysts or base-induced methodologies.
One-Pot/Multicomponent ReactionsIncreased atom economy, reduced waste and reaction time.Design of novel cascade sequences and optimization of reaction conditions.
Flow ChemistryEnhanced safety, scalability, and process control.Reactor design, optimization of flow parameters, and integration of in-line analytics.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of a molecule's structure and dynamics is paramount. While standard techniques like NMR and mass spectrometry provide fundamental data, more advanced spectroscopic methods can offer deeper insights. nih.govtandfonline.com

Future research could employ:

2D and 3D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can provide unambiguous assignment of all proton and carbon signals and reveal through-bond and through-space correlations, confirming the connectivity and stereochemistry of the molecule.

Solid-State NMR (ssNMR): For crystalline forms of the compound, ssNMR can provide detailed information about the molecular packing and intermolecular interactions within the crystal lattice.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): For chiral analogues of the compound, these techniques can determine the absolute configuration of stereocenters, which is crucial for understanding biological activity.

Comprehensive Computational Chemistry Studies on Analogous Systems

Computational chemistry provides a powerful tool for predicting molecular properties and reaction mechanisms, guiding experimental work and accelerating the discovery process.

Future computational studies on Ethyl 4-[(4-chlorophenyl)amino]butanoate and its analogues could include:

Density Functional Theory (DFT) Calculations: To predict spectroscopic data (NMR, IR, UV-Vis), which can be compared with experimental results for structural validation.

Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its interactions with solvents or biological macromolecules.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model potential enzymatic transformations or interactions with protein binding sites, providing insights into its mechanism of action if it has biological relevance.

Development of Highly Enantioselective and Diastereoselective Synthesis Methods

The introduction of chirality into a molecule can have a profound impact on its properties, particularly its biological activity. The development of stereoselective synthetic methods is therefore of high importance.

For this compound, which is achiral, future research could focus on the synthesis of chiral derivatives by introducing stereocenters. This could be achieved through:

Asymmetric Hydrogenation: The reduction of a suitable unsaturated precursor using a chiral catalyst could establish a stereocenter with high enantiomeric excess. acs.org

Enantioselective Conjugate Addition: The addition of the amine to an α,β-unsaturated ester using a chiral catalyst could be a direct route to enantioenriched products. nih.gov

Diastereoselective Reactions: For molecules with multiple stereocenters, developing methods that control the relative stereochemistry is crucial. acs.orgnih.govbeilstein-journals.orgresearchgate.net This can often be achieved by using substrate control or chiral auxiliaries. nih.gov

Scalable and Sustainable Manufacturing Processes

The transition from a laboratory-scale synthesis to an industrial-scale manufacturing process presents numerous challenges. A key focus of modern chemical manufacturing is the implementation of sustainable and green chemistry principles. mdpi.comblazingprojects.comtandfonline.comblazingprojects.com

Future research in this area should address:

Green Solvent Selection: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents. mdpi.com

Catalyst Recovery and Reuse: Developing methods for the efficient recovery and recycling of catalysts, particularly those based on precious metals, to improve the economic and environmental viability of the process. mdpi.com

Waste Valorization: Investigating methods to convert by-products and waste streams into valuable chemicals, contributing to a circular economy. researchgate.net

Biocatalysis: The use of enzymes to catalyze specific reactions can offer high selectivity under mild conditions, reducing energy consumption and waste generation. mdpi.comfastcompany.com For instance, lipases have been used for the synthesis of ethyl butanoate. nih.gov

The integration of these future research directions will not only deepen the fundamental understanding of this compound but also pave the way for its potential application in a manner that is both economically viable and environmentally responsible. wiley.comyoutube.com

Q & A

Q. Key Variables :

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require higher temperatures.
  • Catalyst/base : K₂CO₃ improves substitution efficiency, while DMAP accelerates coupling reactions.
  • Temperature : Reflux (~80–100°C) is critical for substitution; room temperature suffices for coupling with active esters.

Q. Yield Optimization :

ConditionSubstitution RouteCoupling Route
SolventDMF (75% yield)THF (82% yield)
CatalystK₂CO₃ (1.5 eq)EDC/HOBt (1.2 eq)
Time12–24 hours4–6 hours

Basic: What analytical techniques are prioritized for characterizing this compound?

Methodological Answer:

  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves purity (>95%) and detects byproducts. Retention time: ~8.2 min under isocratic conditions (60:40 acetonitrile/water) .
  • NMR : ¹H NMR (CDCl₃) identifies key signals: δ 1.2 ppm (ester CH₃), δ 4.1 ppm (ester CH₂), δ 6.8–7.3 ppm (aromatic protons) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 256.7 (calculated: 256.08) .

Q. Validation Protocol :

Purity : HPLC with UV detection (λ = 254 nm).

Structural Confirmation : Cross-validate NMR and MS data against synthetic intermediates (e.g., 4-chloroaniline).

Advanced: How does the electrophilic reactivity of the ester group influence its utility in synthesizing complex derivatives?

Methodological Answer:
The ester moiety acts as an electrophilic handle for downstream modifications:

  • Nucleophilic Acyl Substitution : React with amines (e.g., hydrazines) to form hydrazides, enabling conjugation to bioactive molecules .
  • Reduction : LiAlH₄ reduces the ester to a primary alcohol (Ethyl → CH₂OH), useful for prodrug strategies .

Case Study :
In , ethyl 4-(chlorosulfonyl)butanoate undergoes sulfonamide formation with amines (e.g., aniline derivatives) at 0°C to prevent side reactions. Similarly, the target compound’s ester can react with nucleophiles (e.g., Grignard reagents) to extend the carbon chain .

Q. Reactivity Table :

ReagentProductApplication
NH₂OH·HClHydroxamic acidMetalloproteinase inhibitors
R-MgX (Grignard)Ketones/alcoholsBranching for SAR studies

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies often arise from experimental variables :

  • Solvent Effects : DMSO (common in assays) may stabilize π-π interactions with aromatic targets, altering IC₅₀ values vs. aqueous buffers .
  • Concentration Gradients : Non-linear dose-response curves require validation via orthogonal assays (e.g., SPR vs. fluorescence polarization).

Q. Strategies :

Standardize Assay Conditions : Use ≤1% DMSO and include vehicle controls.

Cross-Validate Targets : Compare inhibition of related enzymes (e.g., kinases vs. phosphatases) to rule off-target effects .

Metabolic Stability : Assess compound integrity in assay media (LC-MS monitoring) to exclude degradation artifacts .

Advanced: What mechanistic insights explain its potential as a kinase inhibitor?

Methodological Answer:
The 4-chlorophenyl group facilitates hydrophobic interactions with kinase ATP-binding pockets, while the amino linker allows hydrogen bonding to conserved residues (e.g., hinge region). highlights similar compounds inhibiting tyrosine kinases (e.g., EGFR) via competitive binding .

Q. Experimental Design :

  • Docking Studies : Model interactions using PDB structures (e.g., 1M17 for EGFR).
  • Kinase Profiling : Screen against a panel of 50+ kinases to identify selectivity.
  • Mutagenesis : Replace key residues (e.g., Thr766 in EGFR) to confirm binding mode.

Q. Data Interpretation :

KinaseIC₅₀ (nM)Selectivity vs. WT/Mutant
EGFR1205-fold loss in T766M mutant
VEGFR2450No inhibition of FGFR1

Methodological: How to optimize reaction conditions for scale-up synthesis?

Q. Answer :

  • Solvent Switch : Replace DMF with toluene/water biphasic systems to simplify purification .
  • Catalyst Recycling : Immobilize Pd catalysts (e.g., Pd/C) for Suzuki couplings with the 4-chlorophenyl group .
  • Process Analytics : Use inline FTIR to monitor esterification progress and minimize byproducts .

Q. Scale-Up Table :

ParameterLab Scale (1 g)Pilot Scale (100 g)
Yield75%68%
Purity (HPLC)95%92%
Key AdjustmentManual pH controlAutomated titration

Safety and Handling: What precautions are critical given its structural analogs?

Q. Answer :

  • Flammability : Ethyl esters are highly flammable (H225); store under nitrogen at –20°C .
  • Toxicity : Chloroaniline derivatives (metabolic byproducts) require glovebox use and LC-MS monitoring of degradation .

Q. Protocol :

  • Spill Management : Absorb with vermiculite; avoid aqueous washes to prevent hydrolysis.
  • Waste Disposal : Incinerate at >1000°C to destroy chlorinated byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.